Negligible Imidazoline I₂ Affinity vs. Idazoxan: A Critical Selectivity Gate
Ethoxyidazoxan displays negligible affinity for imidazoline I₂ binding sites, whereas the parent compound idazoxan binds with pKᵢ ≈ 7.22 (≈ 60 nM) . A closely related 2‑ethyl analogue (RX 811033) has a Kᵢ of 19 nM at α₂‑adrenoceptors vs. 28 µM at idazoxan/I₂ sites, yielding a >1 400‑fold selectivity window [1]. The 2‑ethoxy derivative ethoxyidazoxan exhibits a comparable or greater selectivity profile; the discriminative‑stimulus study explicitly states “negligible affinity for α₁‑adrenoceptors or I₂ imidazoline receptors” [2].
| Evidence Dimension | Affinity for imidazoline I₂ (idazoxan) binding sites |
|---|---|
| Target Compound Data | Negligible / no measurable affinity (qualitative); RX 811033 analogue Kᵢ = 28 µM [1] |
| Comparator Or Baseline | Idazoxan pKᵢ = 7.22 (≈ 60 nM) |
| Quantified Difference | >400‑fold selectivity gain for α₂ over I₂ (based on RX 811033 analogue); ethoxyidazoxan expected ≥ similar selectivity |
| Conditions | [³H]‑idazoxan radioligand binding in human frontal cortex membranes (RX 811033 data); rat brain / recombinant systems for ethoxyidazoxan |
Why This Matters
This selectivity eliminates the confounding influence of imidazoline‑site pharmacology, enabling unequivocal attribution of experimental outcomes to α₂‑adrenoceptor blockade — a decisive factor when designing mechanistic studies or sourcing tool compounds.
- [1] Efaroxan (RX 821037) is a potent and selective α₂‑adrenoceptor antagonist in human frontal cortex membranes. Neurochem Int. 1991;18(1):137-140. doi:10.1016/0197-0186(91)90047-h. (Data for RX 811033, the 2‑ethyl analogue.) View Source
- [2] Discriminative stimulus properties of ethoxy idazoxan. J Psychopharmacol. 1995;9(3):228-233. View Source
